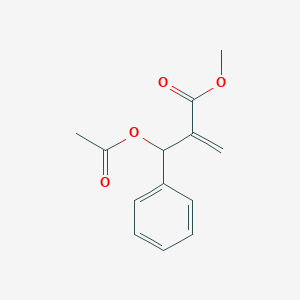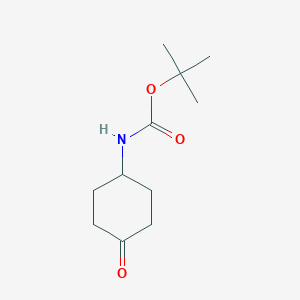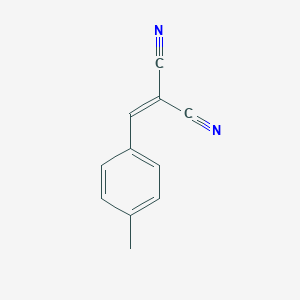
2-(4-Methylbenzylidene)malononitrile
Übersicht
Beschreibung
2-(4-Methylbenzylidene)malononitrile is a chemical compound with the molecular formula C11H8N2 . It is also known by other names such as Toluene, 4- (2,2-dicyanoethenyl) .
Synthesis Analysis
The synthesis of 2-(4-Methylbenzylidene)malononitrile involves the condensation of malononitrile with 4-methylbenzaldehyde . The resulting compound is then purified by recrystallization.Molecular Structure Analysis
The molecule of 2-(4-Methylbenzylidene)malononitrile is approximately planar . The malononitrile C—C—C angle is 113.54 (13)° . There are no significant intermolecular interactions present .Chemical Reactions Analysis
Benzylidenemalononitrile (BMN) derivatives, including 2-(4-Methylbenzylidene)malononitrile, are typically synthesized by the Knoevenagel condensation of aldehydes with active methylene compounds . In these processes, it is seen that it has an effect on homogeneous catalysts .Physical And Chemical Properties Analysis
The molecular weight of 2-(4-Methylbenzylidene)malononitrile is 168.19 g/mol . The compound is solid at 20 degrees Celsius . It should be stored under inert gas at a temperature between 0-10°C . It is sensitive to air and heat .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Industries
“2-(4-Methylbenzylidene)malononitrile” finds applications in pharmaceutical industries . It can be used as a building block for the synthesis of more complex molecules, exploring new reactions and functionalities.
Pharmacology
This compound and its derivatives have been explored as inhibitors of tyrosine kinases, enzymes involved in cell signaling pathways. This could potentially lead to the development of new drugs and treatments.
Biotechnology
In the field of biotechnology, “2-(4-Methylbenzylidene)malononitrile” could be used in various research areas . However, the specific applications in this field are not detailed in the available sources.
Specialty Chemicals
“2-(4-Methylbenzylidene)malononitrile” can be used in the production of specialty chemicals . These chemicals have specific uses and are often designed for particular applications.
Perfumery
This compound finds applications in the field of perfumery . It could potentially be used in the creation of new fragrances or as a component in existing ones.
Fluorescence-Based Assay
“2-(4-Methylbenzylidene)malononitrile” can be used for fluorescence-based assays to determine methane . This could be particularly useful in environmental monitoring and research.
Safety and Hazards
The compound is classified as having acute toxicity, both orally (Category 2, H300) and through inhalation (Category 3, H331). It also has dermal acute toxicity (Category 3, H311), can cause eye irritation (Category 2A, H319), and is a skin sensitizer (Category 1, H317). It poses a short-term (acute) aquatic hazard (Category 1, H400) and a long-term (chronic) aquatic hazard (Category 1, H410) .
Wirkmechanismus
Target of Action
2-(4-Methylbenzylidene)malononitrile (MBM) is an organic compound that primarily targets the optical, electrical, and thermal properties of materials . It is often used in the synthesis of organic charge transfer nonlinear optical materials .
Mode of Action
MBM interacts with its targets through a process known as the Knoevenagel condensation . This reaction involves the condensation of benzaldehyde with malononitrile to produce MBM . The reaction is facilitated by catalysts such as Ti-Al-Mg hydrotalcite .
Biochemical Pathways
The synthesis of MBM involves the Knoevenagel condensation reaction, which is a part of the larger family of organic transformations . This reaction pathway leads to the formation of benzylidene malononitrile derivatives, which are used in various applications, including pharmaceuticals, biotech, specialty chemicals, perfumery, and fluorescence-based assays .
Pharmacokinetics
The synthesis process of mbm suggests that its bioavailability may be influenced by factors such as the type of catalyst used, the reaction conditions, and the solvent used .
Result of Action
The result of MBM’s action is the formation of an organic charge transfer nonlinear optical material . These materials have unique properties and are used in various applications, including telecommunications, optical switching, photonic, opto-electronic, and energy storage device fabrications .
Action Environment
The action of MBM is influenced by several environmental factors. For instance, the synthesis of MBM requires a well-ventilated environment to avoid the formation of dust and aerosols . Additionally, the compound is sensitive to air and heat, suggesting that its action, efficacy, and stability may be affected by these factors .
Eigenschaften
IUPAC Name |
2-[(4-methylphenyl)methylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-9-2-4-10(5-3-9)6-11(7-12)8-13/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFVPBALUHDGEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00294826 | |
| Record name | Toluene, 4-(2,2-dicyanoethenyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00294826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylbenzylidene)malononitrile | |
CAS RN |
2826-25-7 | |
| Record name | 2826-25-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98334 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Toluene, 4-(2,2-dicyanoethenyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00294826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Methylbenzylidene)malononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



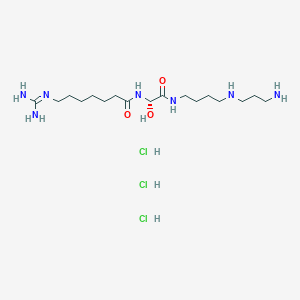


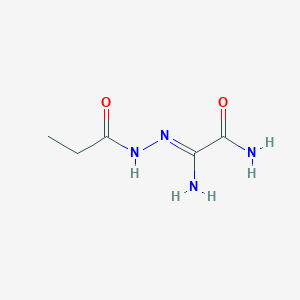
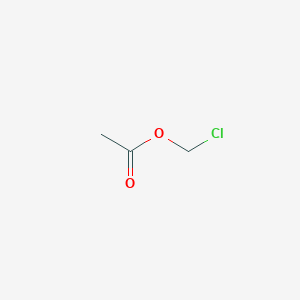

![3,4,6-Trimethylbenzo[d]isoxazole](/img/structure/B52284.png)


